1-Tosylpiperidin-4-one
CAS No.: 33439-27-9
Cat. No.: VC2419555
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33439-27-9 |
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Molecular Formula | C12H15NO3S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one |
Standard InChI | InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |
Standard InChI Key | PCEBUFJFSAZGNQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 |
Introduction
1-Tosylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO3S. It is a derivative of piperidin-4-one, where a tosyl group (4-methylphenylsulfonyl) is attached to the nitrogen atom of the piperidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis of 1-Tosylpiperidin-4-one
The synthesis of 1-Tosylpiperidin-4-one typically involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature in solvents like dichloromethane or chloroform. The product is isolated through filtration or extraction and purified by recrystallization or chromatography.
Synthetic Route:
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Starting Materials: Piperidin-4-one, tosyl chloride, base (e.g., pyridine or triethylamine).
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Reaction Conditions: Room temperature, solvent (e.g., dichloromethane or chloroform).
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Procedure: Piperidin-4-one is dissolved in the solvent, and tosyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction.
Oxidation:
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Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
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Conditions: Typically carried out in acidic or basic media.
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Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction:
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Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
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Conditions: Reactions are usually performed in anhydrous solvents under an inert atmosphere.
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Products: Reduction can yield various reduced forms of the compound, including alcohols or amines.
Substitution:
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Reagents: Nucleophiles such as amines, thiols, or halides.
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Conditions: Reactions are typically carried out in polar solvents at elevated temperatures.
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Products: Substitution reactions can introduce different functional groups into the piperidinone ring, leading to a variety of derivatives.
Biological Activities
1-Tosylpiperidin-4-one exhibits several biological activities, making it a compound of interest in medicinal chemistry.
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Anticancer Properties: Derivatives of piperidin-4-one have shown significant anticancer activity, inhibiting cell proliferation in various cancer cell lines.
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σ1 Receptor Modulation: The compound acts as a moderate σ1 receptor ligand, implicated in neuroprotective and anticancer pathways.
Applications in Research and Industry
1-Tosylpiperidin-4-one is used as an intermediate in the synthesis of complex organic molecules and serves as a building block for various heterocyclic compounds. It is also explored for its potential as a pharmaceutical agent in treating diseases and for its role in developing new drugs with improved efficacy and reduced side effects.
Table: Biological Activities of 1-Tosylpiperidin-4-one Derivatives
Biological Activity | Description | Relevance |
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Anticancer Properties | Inhibition of cell proliferation in cancer cell lines. | Potential therapeutic applications. |
σ1 Receptor Modulation | Implicated in neuroprotective and anticancer pathways. | Research into neuroprotection and cancer treatment. |
Enzyme Inhibition | Modulation of enzyme activity in metabolic pathways. | Potential for drug development. |
Safety and Handling
1-Tosylpiperidin-4-one is harmful by inhalation, in contact with skin, and if swallowed. Proper safety measures include immediate washing of affected areas with water and seeking medical attention if irritation persists .
First Aid Measures:
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Skin Contact: Wash skin with copious amounts of water for at least 15 minutes.
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Eye Contact: Flush eyes with water for at least 15 minutes.
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Inhalation: Remove to fresh air; seek medical attention if symptoms persist.
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Ingestion: Wash out mouth with water; seek medical attention.
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